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Compound of Interest

Compound Name: Strophanthin

Cat. No.: B611039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bioequivalence of different

Strophanthin formulations, drawing upon available experimental data to compare their

performance. Strophanthin, a cardiac glycoside, has a long history in the treatment of heart

conditions. Its formulations, however, exhibit significant differences in bioavailability, a critical

factor in therapeutic efficacy and safety. This document aims to objectively present the current

state of knowledge on this topic.

Overview of Strophanthin Formulations
Strophanthin is primarily available in two main forms, distinguished by their plant origin and

chemical structure:

g-Strophanthin (Ouabain): Derived from the seeds of Strophanthus gratus.

k-Strophanthin: A mixture of glycosides obtained from the seeds of Strophanthus kombé.

Historically, Strophanthin was administered intravenously due to its notoriously low and erratic

oral bioavailability. To address this limitation, various oral formulations have been developed,

including standard tablets, enteric-coated preparations, and soft gelatin capsules containing an

oleophilic dispersion of the drug, such as in the formulation known as Strodival®.
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The bioequivalence of different drug formulations is determined by comparing their

pharmacokinetic parameters, primarily the area under the plasma concentration-time curve

(AUC), the maximum plasma concentration (Cmax), and the time to reach maximum

concentration (Tmax). The following tables summarize the available quantitative data for g-

Strophanthin and k-Strophanthin formulations.

A notable gap in the publicly available scientific literature is the absence of direct, peer-

reviewed bioequivalence studies comparing modern oral formulations (e.g., oleophilic or

enteric-coated capsules) with either intravenous or standard oral tablet formulations of

Strophanthin. The data presented below is derived from a key study by Wirth et al. (1986),

which provides a foundational comparison between intravenous and standard oral

administration of different Strophanthin glycosides.

Table 1: Pharmacokinetic Parameters of g-Strophanthin (Ouabain) in Healthy Volunteers

Parameter
Intravenous
Administration

Oral Administration
(Standard)

Dose 0.5 mg 15 mg

Absolute Bioavailability 100% ~1.4%[1]

Cmax (ng/mL) Not applicable (peak at time 0) Data not available

Tmax (hours) Not applicable Data not available

Half-life (t½) (hours) 23[1] Data not available

Renal Excretion (% of dose)
33% (80% as unchanged

ouabain)[1]
Data not available

Table 2: Pharmacokinetic Parameters of k-Strophanthin Glycosides in Healthy Volunteers
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Glycoside
Administrat
ion Route

Dose
Absolute
Bioavailabil
ity

Half-life (t½)
(hours)

Renal
Excretion
(% of dose)

Cymarin (k-

Strophanthin-

α)

Intravenous 0.5 mg 100% 13[1]

46% (as

unchanged

drug and

metabolites)

[1]

Oral

(Standard)
5 mg 47%[1] 23[1]

21% (as

unchanged

drug and

metabolites)

[1]

k-

Strophanthosi

de

Intravenous 0.5 mg 100% 99[1]

73% (~70%

as

unchanged

drug)[1]

Oral

(Standard)
5 mg 16%[1] 22[1]

11% (~6% as

unchanged

drug)[1]

Data sourced from Wirth K, Rojsathaporn K, Bodem G, Dengler HJ. Absorption, metabolism

and elimination of strophanthus glycosides in man. Naunyn-Schmiedeberg's archives of

pharmacology. 1986 Dec;334(4):496-500.[1]

Experimental Protocols
A robust evaluation of bioequivalence relies on meticulously designed and executed clinical

trials. The following outlines a comprehensive, albeit synthesized, protocol for a bioequivalence

study of an oral Strophanthin formulation against an intravenous reference.

Study Design
A randomized, open-label, two-period, two-sequence, single-dose crossover study is the

standard design for bioequivalence assessment.
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Participants: A cohort of healthy adult volunteers (typically 18-55 years old) who have

provided informed consent. A sufficient number of participants should be enrolled to ensure

statistical power.

Treatments:

Test Product: A single oral dose of the Strophanthin formulation under investigation (e.g.,

enteric-coated capsule).

Reference Product: A single intravenous infusion of a corresponding dose of

Strophanthin.

Washout Period: A sufficient time interval between the two treatment periods (at least 5-7

half-lives of the drug) to ensure complete elimination of the drug from the body before the

next administration.

Dosing and Sample Collection
Dosing: The oral dose is administered with a standardized volume of water after an overnight

fast. The intravenous dose is administered as a slow infusion over a specified period.

Blood Sampling: Venous blood samples are collected in heparinized tubes at predetermined

time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3,

4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or

below until analysis.

Analytical Methodology
The concentration of Strophanthin in plasma samples is determined using a validated

analytical method. Two common methods are:

High-Performance Liquid Chromatography (HPLC):

Sample Preparation: Plasma samples are thawed, and Strophanthin is extracted using a

suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol). The organic

layer is then evaporated, and the residue is reconstituted in the mobile phase.
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Chromatographic Separation: The extracted sample is injected into an HPLC system

equipped with a C18 column. The mobile phase typically consists of a mixture of

acetonitrile and a buffer solution.

Detection: Strophanthin is detected using a UV detector at a specific wavelength.

Quantification: The concentration is determined by comparing the peak area of the sample

to a standard curve generated from known concentrations of Strophanthin.

Radioimmunoassay (RIA):

Principle: This method is based on the competitive binding of radiolabeled Strophanthin
and unlabeled Strophanthin (from the plasma sample) to a limited number of specific

anti-Strophanthin antibodies.

Procedure: A known amount of radiolabeled Strophanthin and the plasma sample are

incubated with the antibody.

Separation: The antibody-bound Strophanthin is separated from the free Strophanthin.

Quantification: The radioactivity of the antibody-bound fraction is measured. The

concentration of Strophanthin in the sample is inversely proportional to the measured

radioactivity and is determined from a standard curve.

Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters: Cmax, Tmax, and AUC are calculated for each participant for

both formulations using non-compartmental methods.

Statistical Analysis: The log-transformed pharmacokinetic parameters (AUC and Cmax) are

analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio

of the geometric means (test/reference) for AUC and Cmax are calculated. For two

formulations to be considered bioequivalent, these confidence intervals must fall within the

predetermined equivalence range, typically 80-125%.

Signaling Pathways and Experimental Workflows
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The therapeutic and toxic effects of Strophanthin are mediated through its interaction with the

Na+/K+-ATPase pump. The binding of Strophanthin to this enzyme not only inhibits its ion-

pumping function but also triggers a cascade of intracellular signaling events.

Na+/K+-ATPase Signaling Pathway
The following diagram illustrates the key signaling pathways activated by Strophanthin binding

to the Na+/K+-ATPase.
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Caption: Strophanthin-induced Na+/K+-ATPase signaling cascade.

Experimental Workflow for Bioequivalence Study
The logical flow of a typical bioequivalence study is depicted in the diagram below.
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Caption: Workflow of a two-period crossover bioequivalence study.
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Conclusion
The available data clearly indicate a significant disparity in the bioavailability of different

Strophanthin glycosides and between intravenous and standard oral administration routes. g-

Strophanthin, in its standard oral form, exhibits very poor absorption. While k-Strophanthin
derivatives show better oral bioavailability, it is still considerably lower than intravenous

administration.

The development of novel oral formulations, such as those with an oleophilic carrier, is a logical

step to enhance the clinical utility of oral Strophanthin. However, there is a pressing need for

well-designed, controlled bioequivalence studies to be published in the peer-reviewed literature

to quantify the pharmacokinetic profiles of these improved formulations. Such data are

essential for researchers, clinicians, and regulatory bodies to make informed decisions

regarding the therapeutic interchangeability and optimal use of different Strophanthin
products. Future research should focus on conducting these pivotal bioequivalence studies to

fill the current knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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